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Compound of Interest

Compound Name:
2,6-Dichloroquinoline-3-

carbaldehyde

Cat. No.: B1351821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of substituted quinoline-3-

carbaldehydes, a class of heterocyclic compounds with significant interest in medicinal

chemistry and materials science. By presenting key experimental data from UV-Vis, IR, NMR,

and Mass Spectrometry in a clear, comparative format, this document aims to serve as a

valuable resource for the identification, characterization, and further development of these

important molecules.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for a selection of substituted

quinoline-3-carbaldehydes, offering a side-by-side comparison of their characteristic spectral

features.

UV-Vis Absorption Data
The electronic absorption spectra of quinoline-3-carbaldehyde derivatives are characterized by

transitions within the aromatic system. The position and intensity of the absorption maxima

(λmax) are influenced by the nature and position of substituents on the quinoline ring.
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Compound Solvent λmax (nm) Reference

4,6,8-

Triphenylquinoline-3-

carbaldehyde

Chloroform 286, 295 [1]

4,6,8-Tris(4-

fluorophenyl)quinoline

-3-carbaldehyde

Chloroform ~290 (broad) [1]

Quinoline-3-

carbaldehyde
Various 280, 350 [2]

2-Chloroquinoline-3-

carbaldehyde
Not specified Not specified

6-Hydroxy-2-

chloroquinoline-3-

carbaldehyde

Not specified Not specified

6-Nitro-2-

chloroquinoline-3-

carbaldehyde

Not specified Not specified

Note: Comprehensive UV-Vis data for all substituted quinoline-3-carbaldehydes is not

consistently reported across the literature.

Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For substituted quinoline-3-carbaldehydes, the characteristic peaks include the C=O stretch of

the aldehyde, C=C and C=N stretching vibrations of the quinoline ring, and bands

corresponding to the various substituents.
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Compound Key IR Peaks (cm-1) Reference

4,6,8-Triphenylquinoline-3-

carbaldehyde

1685 (C=O), 1568, 1480,

1443, 1381, 781, 698
[1]

2-Chloroquinoline-3-

carbaldehyde

1690 (C=O), 2738, 2820

(aldehyde C-H), 1450-1600

(Aromatic)

[3]

6-Hydroxy-2-chloroquinoline-3-

carbaldehyde

1713 (C=O), 2720, 2878

(aldehyde C-H), 1450-1600

(Aromatic)

[3]

6-Nitro-2-chloroquinoline-3-

carbaldehyde

1682 (C=O), 2729, 2842

(aldehyde C-H), 1450-1600

(Aromatic)

[3]

Quinoline-3-carbaldehyde
Data available in NIST

WebBook
[4]

1H NMR Spectroscopy Data
1H NMR spectroscopy provides detailed information about the proton environment in a

molecule. The chemical shifts (δ) and coupling constants of the protons in substituted

quinoline-3-carbaldehydes are highly sensitive to the electronic effects of the substituents.
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Compound
Key 1H NMR Chemical
Shifts (δ, ppm) in CDCl3

Reference

4,6,8-Triphenylquinoline-3-

carbaldehyde

9.95 (s, 1H, CHO), 9.44 (s, 1H,

H-2), 8.12 (d, 1H), 7.85 (d,

1H), 7.74 (dd, 2H), 7.37-7.63

(m, 13H)

[1]

2-Chloroquinoline-3-

carbaldehyde

10.59 (s, 1H, CHO), 8.79 (s,

1H, H-4), 8.12 (d, 1H, H-8),

8.03 (d, 1H, H-5), 7.99 (t, 1H,

H-6), 7.74 (t, 1H, H-7)

[3]

6-Hydroxy-2-chloroquinoline-3-

carbaldehyde

10.57 (s, 1H, CHO), 8.68 (s,

1H, H-4), 8.01 (d, 1H, H-8),

7.75 (d, 1H, H-7), 7.28 (s, 1H,

H-5), 4.58 (s, 1H, OH)

[3]

6-Nitro-2-chloroquinoline-3-

carbaldehyde

10.57 (s, 1H, CHO), 8.68 (s,

1H, H-4), 8.32 (d, 1H, H-8),

7.56 (dd, 1H, H-7), 7.23 (s, 1H,

H-5)

[3]

8-(Dimethylamino)quinoline-5-

carbaldehyde

10.06 (s, 1H, HC=O), 9.72 (dd,

1H), 8.87 (dd, 1H), 7.84 (d,

1H), 7.53 (dd, 1H), 6.97 (d,

1H), 3.36 (s, 6H, 2xNCH3)

[5]

13C NMR Spectroscopy Data
13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts of the carbon atoms in the quinoline ring and the substituents are indicative of

their electronic environment.
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Compound
Key 13C NMR Chemical
Shifts (δ, ppm) in CDCl3

Reference

4,6,8-Triphenylquinoline-3-

carbaldehyde

191.8 (CHO), 153.4, 147.7,

147.2, 141.9, 140.0, 139.9,

139.0, 132.8, 132.7, 130.7,

130.3, 129.3, 129.0, 128.7,

128.2, 128.0, 127.8, 127.5,

127.4, 125.4, 124.4

[1]

2-Chloro-3-formyl-8-

methylquinoline

189.51 (CHO) and other

aromatic carbons
[6]

2,6-Dichloro-3-formylquinoline
189.49 (CHO) and other

aromatic carbons
[6]

2-Chloro-6-nitro-3-

formylquinoline

189.31 (CHO) and other

aromatic carbons
[6]

8-(Dimethylamino)quinoline-5-

carbaldehyde

191.3 (CHO), 155.0, 146.9,

141.0, 139.5, 133.9, 128.3,

123.3, 122.2, 111.2, 44.1

(NCH3)

[5]

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure.
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Compound
Ionization
Mode

[M+H]+ or M+
(m/z)

Key
Fragments
(m/z)

Reference

4,6,8-

Triphenylquinolin

e-3-

carbaldehyde

ESI 386.1540 Not specified [1]

4,6,8-Tris(4-

fluorophenyl)quin

oline-3-

carbaldehyde

ESI 440.1262 Not specified [1]

8-

Hydroxyquinoline

-5-carbaldehyde

EI 173 144, 116 [5]

Quinoline-3-

carbaldehyde
Not specified

157.1687

(Molecular

Weight)

Not specified [4]

Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments cited in

this guide. Specific parameters may vary depending on the instrumentation and the specific

compound being analyzed.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the quinoline-3-carbaldehyde derivative is prepared

in a suitable UV-grade solvent (e.g., chloroform, methanol, ethanol) at a concentration of

approximately 1 x 10-5 M.[7]

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800

nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) is

then determined from the spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6269739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269739/
https://www.mdpi.com/1420-3049/25/9/2053
https://webbook.nist.gov/cgi/inchi?ID=C13669426&Mask=80
https://www.mdpi.com/2504-5377/5/2/28
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is mixed with

potassium bromide (KBr) and pressed into a pellet.[8] Alternatively, the spectrum can be

recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. The

positions of the characteristic absorption bands are reported in wavenumbers (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the quinoline-3-carbaldehyde derivative is

dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

[9] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ =

0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to

acquire the spectra.

Data Acquisition: Both 1H and 13C NMR spectra are recorded. Chemical shifts are reported

in parts per million (ppm) relative to TMS. Coupling constants (J) for 1H NMR are reported in

Hertz (Hz).

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.[10] High-resolution mass

spectrometry (HRMS) can be used for accurate mass measurements.[5]

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and any fragment ions. The fragmentation pattern can provide valuable

structural information.[10]
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Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted

quinoline-3-carbaldehydes.

Synthesis & Purification
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Caption: Workflow for the Spectroscopic Analysis of Substituted Quinoline-3-Carbaldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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